molecular formula C10H12O5 B12283017 3,5-Dioxo-4-(1-hydroxyethylidene)-1-methylcyclohexanecarboxylic acid

3,5-Dioxo-4-(1-hydroxyethylidene)-1-methylcyclohexanecarboxylic acid

Cat. No.: B12283017
M. Wt: 212.20 g/mol
InChI Key: FXZGVVCCACJQCC-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, which is a carboxylic acid of cyclohexane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- typically involves multiple steps. One common method is the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid . This intermediate can then undergo further reactions to introduce the 1-hydroxyethylidene and 1-methyl-3,5-dioxo groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production rate and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: Substitution reactions can occur at various positions on the cyclohexane ring, leading to a wide range of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of cyclohexanecarboxylic acid, such as:

    Cyclohexanecarboxylic acid: The parent compound, which is a precursor to many derivatives.

    1-Hydroxyethylidene-1,1-diphosphonic acid: A related compound with similar functional groups.

    Cyclohexanone: A simpler derivative with a ketone group.

Uniqueness

Cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

4-acetyl-3-hydroxy-1-methyl-5-oxocyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C10H12O5/c1-5(11)8-6(12)3-10(2,9(14)15)4-7(8)13/h12H,3-4H2,1-2H3,(H,14,15)

InChI Key

FXZGVVCCACJQCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CC(CC1=O)(C)C(=O)O)O

Origin of Product

United States

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